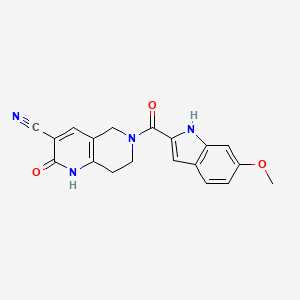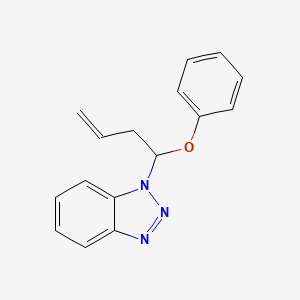![molecular formula C17H15FN2O3S B2573563 N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-14-1](/img/structure/B2573563.png)
N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinoline derivatives have been studied for their potential as inhibitors of the M2 isoform of pyruvate kinase, a key enzyme in cancer metabolism .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoline derivatives are often synthesized using various techniques, including the Bischler–Napieralski reaction and the Pictet–Gams reaction .Molecular Structure Analysis
The compound likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a sulfonamide functional group attached .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinolines serve as essential scaffolds for drug development. Their unique structural features make them attractive candidates for designing novel pharmaceutical agents. Researchers have explored derivatives of N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide as potential drug leads. These derivatives can be modified to enhance their pharmacological properties, such as binding affinity, selectivity, and bioavailability .
Anticancer Activity
Among the derivatives, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione have demonstrated potent anticancer activity. These compounds outperformed the standard drug 5-fluorouracil in preclinical studies. The presence of fluorine and chlorine substitutions contributes to their efficacy .
Synthetic Organic Chemistry
Quinolines, including our compound of interest, play a pivotal role in synthetic organic chemistry. Researchers employ various protocols (such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach) to synthesize quinoline scaffolds. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols contribute to their construction and functionalization .
Industrial Applications
Quinolines find applications beyond medicine. They are used as intermediates in the synthesis of dyes, agrochemicals, and other fine chemicals. Their versatility makes them valuable in industrial processes .
Environmental Impact
Efforts are underway to develop greener and more sustainable synthetic routes for quinolines. By addressing drawbacks and minimizing side effects on the environment, chemists aim to improve the overall ecological footprint of quinoline synthesis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDTQSLAZDFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



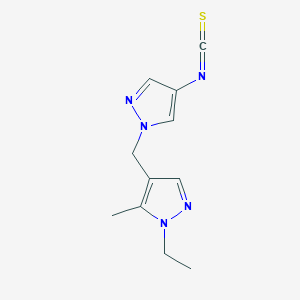
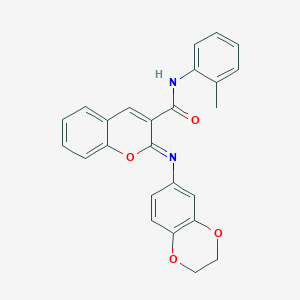
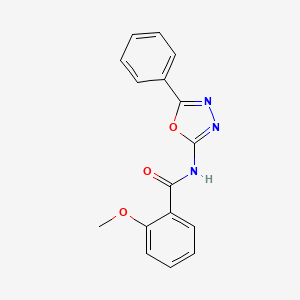
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
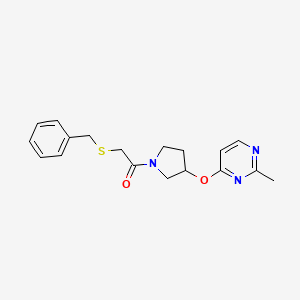
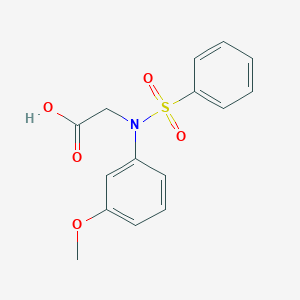
![N-([2,3'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)
![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2573499.png)
